3-(2-Chlorophenoxy)propylamine

Übersicht

Beschreibung

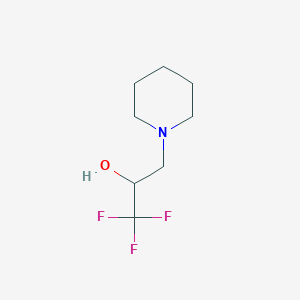

“3-(2-Chlorophenoxy)propylamine” is an organic compound . It is also known as DOPEA. The molecular formula of the compound is C9H12ClNO . The compound has gained much attention due to its potential application in various fields of research and industry.

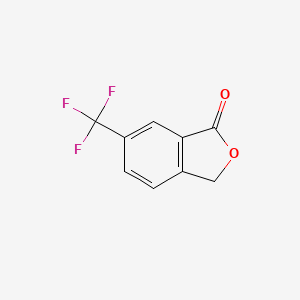

Molecular Structure Analysis

The molecular structure of “3-(2-Chlorophenoxy)propylamine” consists of nine carbon atoms, twelve hydrogen atoms, one chlorine atom, and one nitrogen atom . The InChI code for the compound is 1S/C9H12ClNO/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5H,3,6-7,11H2 .

Physical And Chemical Properties Analysis

“3-(2-Chlorophenoxy)propylamine” is a colorless to brown liquid . The molecular weight of the compound is 185.65 g/mol . The compound is readily miscible with water and most organic solvents .

Wissenschaftliche Forschungsanwendungen

Electrogenerated Chemiluminescence : A study by Miao, Choi, and Bard (2002) explored the electrooxidation of Ru(bpy)(3)(2+) and tri-n-propylamine (TPrA), which led to the production of Ru(bpy)(3)(2+) and light emission. This reaction is significant in the field of electrogenerated chemiluminescence (ECL), offering insights into new routes involving TPrA cation radicals (TPrA(*+)) (Miao, Choi, & Bard, 2002).

Enhancement of Rubber Synthesis in Plants : Benedict et al. (1983) demonstrated that the application of a similar compound, 2-(3,4-dichlorophenoxy)-triethylamine, on guayule plants resulted in a significant increase in rubber synthesis. This suggests potential agricultural applications for chlorophenoxypropylamines in enhancing plant-based material production (Benedict et al., 1983).

Synthesis of Antifungal Compounds : Arnoldi et al. (2007) synthesized a series of N-substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines, which exhibited significant antifungal activity against plant pathogenic fungi. This research opens up avenues for developing new antifungal agents in agriculture and pharmaceuticals (Arnoldi et al., 2007).

Carbohydrate Chemistry Applications : Andersen, Heuckendorff, and Jensen (2015) found that 3-(dimethylamino)-1-propylamine (DMAPA) is effective in deacylation reactions to produce 1-O deprotected sugars, a crucial step in carbohydrate chemistry. This highlights its utility in organic synthesis and pharmaceutical research (Andersen, Heuckendorff, & Jensen, 2015).

In Vivo Monoamine Oxidase Inhibition : Fuller (1968) conducted a study on N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine, finding that it inhibits monoamine oxidase (MAO) in vitro and increases serotonin in the brain, suggesting potential applications in neuropsychopharmacology (Fuller, 1968).

Fluorinated Hydroxyamines Synthesis : Plenkiewicz and Dmowski (1989) synthesized 2-hydroxy-3-(perfluoroalkyl)propylamines, which have potential applications in the development of specialized chemical compounds due to their unique structural properties (Plenkiewicz & Dmowski, 1989).

Synthesis of N-alkyl-2-acylanilines : Ng, Zhou, and Yu (2013) developed a Rh(III)-catalyzed aromatic C-H amination process using primary N-chloroalkylamines, leading to efficient synthesis of arylamine products. This has implications for organic synthesis and pharmaceutical chemistry (Ng, Zhou, & Yu, 2013).

Antiarrhythmic Activity of Propylamine Derivatives : Butera et al. (1991) synthesized and evaluated 1-(aryloxy)-2-propanolamines and related propylamine derivatives for class III antiarrhythmic activity, providing insights into new therapeutic agents for cardiac arrhythmias (Butera et al., 1991).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(2-chlorophenoxy)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5H,3,6-7,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYNJCLTJFEQPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chlorophenoxy)propylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

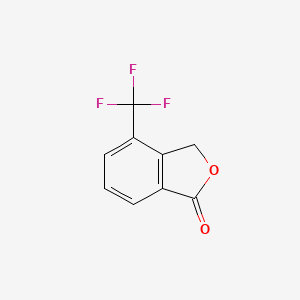

![1,2-Bis-[4-chloro-3-(trifluoromethyl)phenyl]tetrafluoroethane](/img/structure/B3042033.png)

![1,1,1-Trifluoro-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B3042037.png)